molecular formula C6H8BrNOS B1344341 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol CAS No. 879488-37-6

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Cat. No.: B1344341
CAS No.: 879488-37-6
M. Wt: 222.11 g/mol
InChI Key: JTHVMHSSQOPBCP-UHFFFAOYSA-N
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Description

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C6H8BrNOS and a molecular weight of 222.1 g/mol . It is characterized by the presence of a bromine atom attached to a thiazole ring, which is further connected to a propanol group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-2-thiazolylmethanol with isopropanol under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and thiazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiazolylmethanol
  • 2-(5-Bromo-2-thiazolyl)-2-propanol
  • 5-Bromo-alpha,alpha-dimethyl-2-thiazolemethanol

Uniqueness

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is unique due to its specific structural features, including the presence of a bromine atom on the thiazole ring and a propanol group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-3-4(7)10-5/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHVMHSSQOPBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(S1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627710
Record name 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879488-37-6
Record name 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(1-methyl-1-{[2-(trimethylsilyl)ethoxy]methoxy}ethyl)thiazole from Step 2 in chloroform (2 mL mmol) at room temperature was added bromine (2 molar eq) and the resulting mixture was stirred for 1 hour. Solid sodium bicarbonate (0.55 eq) was added and the mixture was stirred for 5 hours. More sodium bicarbonate was added (0.55 eq) and stirring was continued for 18 hours. After a final addition of sodium bicarbonate (0.55 eq) the mixture was stirred for a further 5 hours, diluted with chloroform and the organic phase was washed with saturated aqueous sodium bicarbonate, then with water, dried and evaporated. The crude material was chromatographed, eluting with a 3:7 mixture of ethyl acetate and hexane to afford the desired product.
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2-(1-methyl-1-{[2-(trimethylsilyl)ethoxy]methoxy}ethyl)thiazole
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Synthesis routes and methods II

Procedure details

The product of Step 1 (8.97 g, 62.6 mmol) was dissolved in CHCl3 (125 mL), and NaHCO3 (5.79 g, 68.9 mmol) was added. Bromine (15.01 g, 94 mmol) was then added dropwise. After stirring for 2 h at room temperature, LC/MS showed a mixture of starting material and product (50% conversion). Additional NaHCO3 (2.89 g, 34.5 mmol), bromine (7.51 g, 47.0 mmol), and methanol (15 mL) were added, and the reaction was stirred for another 2 h at room temperature. The reaction was diluted with 10% Na2S2O3, neutralized with saturated NaHCO3, and extracted with dichloromethane (2×). The combined organic layers were dried (MgSO4), filtered and evaporated. Flash chromatography (0-15% ethyl acetate in toluene) afforded 9.38 g (67%) of 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol as a white solid. ESI: [M+H]+ m/z 221.9/223.9.
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